![molecular formula C12H21LiN2O4 B6188161 lithium 2-{4-amino-1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetate CAS No. 2639415-79-3](/img/new.no-structure.jpg)
lithium 2-{4-amino-1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a lithium ion, an amino group, and a tert-butoxycarbonyl-protected piperidine ring.
Preparation Methods
Chemical Reactions Analysis
Lithium 2-{4-amino-1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl protecting group, yielding the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Lithium 2-{4-amino-1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium 2-{4-amino-1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Lithium 2-{4-amino-1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetate can be compared with other similar compounds, such as:
Lithium 2-{4-amino-1-[(tert-butoxy)carbonyl]pyridin-2-yl}acetate: This compound has a pyridine ring instead of a piperidine ring, which may result in different chemical properties and biological activities.
Lithium 2-{4-amino-1-[(tert-butoxy)carbonyl]piperidin-2-yl}acetate: This compound has the amino group at the 2-position of the piperidine ring, which may affect its reactivity and applications.
This compound is unique due to its specific structure, which provides distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
CAS No. |
2639415-79-3 |
---|---|
Molecular Formula |
C12H21LiN2O4 |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.